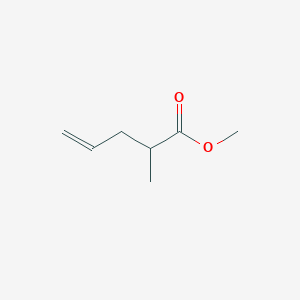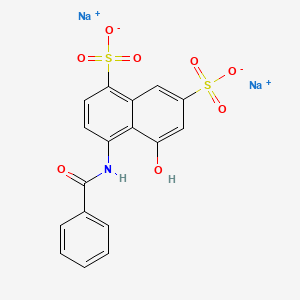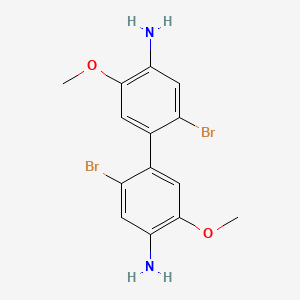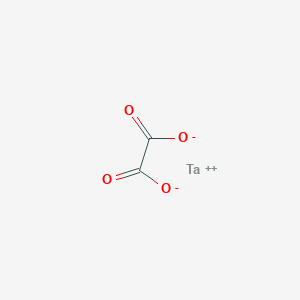![molecular formula C10H10Cl2O B14716394 2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene CAS No. 20788-43-6](/img/structure/B14716394.png)
2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of chlorobenzenes These compounds are characterized by the presence of chlorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene typically involves multiple steps:
Chlorination of Benzene: The initial step involves the chlorination of benzene to form chlorobenzene.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced through a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different functional groups replacing chlorine.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzyl Chloride: Similar structure but lacks the prop-2-en-1-yloxy group.
4-Chloromethylphenol: Contains a hydroxyl group instead of the prop-2-en-1-yloxy group.
Allyl Chloride: Contains the allyl group but lacks the benzene ring and additional chlorine atoms.
Eigenschaften
CAS-Nummer |
20788-43-6 |
|---|---|
Molekularformel |
C10H10Cl2O |
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
2-chloro-4-(chloromethyl)-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H10Cl2O/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h2-4,6H,1,5,7H2 |
InChI-Schlüssel |
SWHFKSLJLPMPMP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


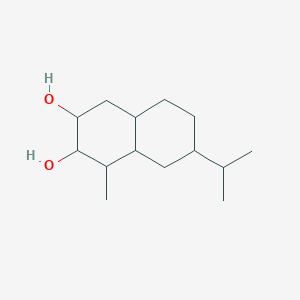
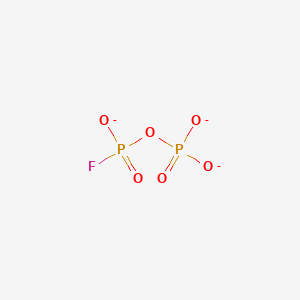
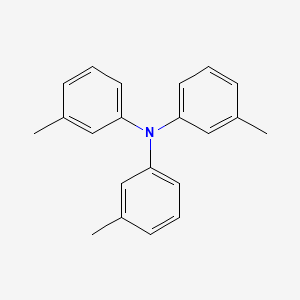


![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
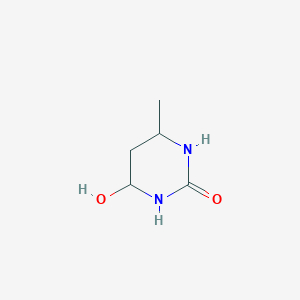
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
